Thalidomide-5-NH2-CH2-COOH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in patents .
Industrial Production Methods
Industrial production methods for Thalidomide-5-NH2-CH2-COOH typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-NH2-CH2-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Thalidomide-5-NH2-CH2-COOH has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
Thalidomide-5-NH2-CH2-COOH exerts its effects by inhibiting tropomyosin receptor kinase (Trk) and acting as a ligand for E3 ligase. This interaction leads to the modulation of signaling pathways involved in cell growth, differentiation, and survival. The compound’s mechanism of action involves binding to specific molecular targets, thereby influencing their activity and downstream effects .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative with distinct pharmacological properties .
Uniqueness
Thalidomide-5-NH2-CH2-COOH is unique due to its specific inhibitory activity against tropomyosin receptor kinase (Trk) and its role as a ligand for E3 ligase. This makes it a valuable tool for studying disease mechanisms and developing new therapeutic strategies .
Properties
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c19-11-4-3-10(13(22)17-11)18-14(23)8-2-1-7(16-6-12(20)21)5-9(8)15(18)24/h1-2,5,10,16H,3-4,6H2,(H,20,21)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATMCTCUKSYXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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